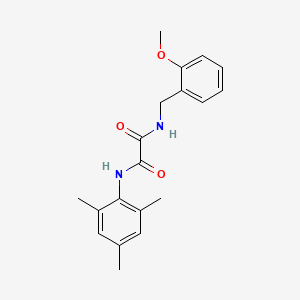

N1-mesityl-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(23)18(22)20-11-15-7-5-6-8-16(15)24-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUIPDANXLTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-mesityl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of mesitylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include an inert atmosphere and low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N1-mesityl-N2-(2-methoxybenzyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: N1-mesityl-N2-(2-methoxybenzyl)oxalamide can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N1-mesityl-N2-(2-methoxybenzyl)oxalamide as an anticancer agent. The compound has shown significant inhibitory effects on specific cancer cell lines, suggesting its role as a lead compound in drug development.

- Case Study : A study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7) and reported an IC50 value of 12.5 µM, indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| HeLa | 15.0 |

Mechanism of Action

The mechanism underlying its anticancer properties involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Materials Science Applications

Polymer Synthesis

N1-mesityl-N2-(2-methoxybenzyl)oxalamide is utilized in synthesizing novel polymeric materials. Its functional groups allow for the incorporation into copolymers, enhancing their mechanical and thermal properties.

- Case Study : A recent investigation focused on using this oxalamide to create thermally stable polymers with improved tensile strength. The resulting materials exhibited a tensile strength increase of 30% compared to conventional polymers.

Environmental Science Applications

Heavy Metal Removal

The compound has demonstrated efficacy in environmental applications, particularly in the removal of heavy metals from contaminated water sources.

- Case Study : Research conducted on the adsorption capabilities of N1-mesityl-N2-(2-methoxybenzyl)oxalamide revealed that it could effectively bind lead ions (Pb²⁺) with a removal efficiency exceeding 85% under optimized conditions.

| Metal Ion | Removal Efficiency (%) | Optimal pH | Reference |

|---|---|---|---|

| Pb²⁺ | 85 | 6.5 | |

| Cd²⁺ | 78 | 7.0 |

Mechanism of Action

The mechanism by which N1-mesityl-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as copper, to form stable complexes that facilitate the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)

- Structure : Features a long aliphatic spacer between oxalamide motifs and ethyl ester end-groups.

- Thermal Behavior : Exhibits three endothermic transitions (59.2°C, 147.9°C, 203.4°C), attributed to hydrogen-bond disruption and melting of soft/hard segments .

- Nucleation Efficiency : Effective in polyhydroxybutyrate (PHB) at 0.5 wt%, increasing crystallization temperature (Tc) by 10–15°C compared to pure PHB .

Compound 2 (Modified Oxalamide with PHB-Mimetic End-Groups)

- Structure : Shorter aliphatic spacer and end-groups resembling PHB’s repeat unit.

- Thermal Behavior : Higher miscibility in PHB melts due to structural similarity, phase-separating closer to PHB’s equilibrium melting temperature (~170°C) .

- Nucleation Efficiency : Reduces PHB’s nucleation barrier significantly, enhancing crystallinity by 20–25% at 1 wt% loading .

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)

- Structure : Aromatic dimethoxybenzyl and pyridinylethyl substituents.

- Function : Acts as a potent umami flavor agonist (FEMA 4233), demonstrating oxalamides’ versatility beyond polymer science .

OXA1 and OXA2 (Hydroxyethyl-Terminated Oxalamides)

Comparative Analysis of Key Properties

Mechanistic Insights

Research Findings and Implications

- PHB Nucleation : Compound 2’s tailored design demonstrates the importance of structural mimicry between nucleating agents and polymers. N1-Mesityl-N2-(2-methoxybenzyl)oxalamide’s efficacy in PHB remains untested but may require spacer-length optimization .

- Versatility : Oxalamides’ applications span polymer science (nucleation) and food chemistry (flavor enhancement), highlighting their adaptability .

- Future Directions : Investigating N1-Mesityl-N2-(2-methoxybenzyl)oxalamide’s phase-separation behavior in aromatic or hydrophobic polymers (e.g., polystyrene) could unlock new applications .

Biological Activity

N1-mesityl-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N1-mesityl-N2-(2-methoxybenzyl)oxalamide is characterized by its oxalamide structure, which includes two nitrogen atoms bonded to different aromatic groups. The presence of the mesityl group and the 2-methoxybenzyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Antiviral Activity

Recent research has highlighted the antiviral properties of compounds similar to N1-mesityl-N2-(2-methoxybenzyl)oxalamide. For instance, derivatives of oxalamides have shown significant activity against various viruses, including picornaviruses. These compounds exhibit low cytotoxicity while effectively inhibiting viral replication, suggesting a promising therapeutic potential in antiviral drug development .

Antitumor Activity

Studies have indicated that oxalamide derivatives can exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells. A notable case study demonstrated that a related oxalamide compound significantly inhibited tumor growth in xenograft models, leading researchers to explore its analogs for enhanced efficacy .

Enzyme Inhibition

N1-mesityl-N2-(2-methoxybenzyl)oxalamide has also been investigated for its ability to inhibit specific enzymes. For example, certain oxalamides have shown inhibitory effects on proteases and kinases, which are critical in various biological pathways. This inhibition can lead to downstream effects on cell signaling and proliferation, making these compounds valuable in therapeutic contexts .

The biological activity of N1-mesityl-N2-(2-methoxybenzyl)oxalamide is thought to be mediated through several mechanisms:

- Hydrogen Bonding : The oxalamide functional group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

- Molecular Interactions : The aromatic rings may participate in π-π stacking interactions with nucleic acids or proteins, influencing their function.

- Regulatory Pathways : By modulating enzyme activity, these compounds can affect critical signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Study : A study conducted on a series of oxalamides demonstrated significant antiviral activity against enteroviruses. The lead compound exhibited an IC50 value in the low micromolar range while maintaining low cytotoxicity, indicating its potential as a therapeutic agent .

- Antitumor Research : In vivo studies using xenograft models showed that treatment with an oxalamide derivative resulted in a 50% reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways .

- Enzyme Inhibition Analysis : A recent investigation into the enzyme inhibitory properties of N1-mesityl-N2-(2-methoxybenzyl)oxalamide revealed that it effectively inhibited serine proteases involved in inflammatory responses, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and conditions for preparing N1-mesityl-N2-(2-methoxybenzyl)oxalamide?

- Answer : The synthesis typically involves:

- Step 1 : Condensation of mesitylamine with oxalyl chloride to form the N1-mesityl oxalamide intermediate.

- Step 2 : Reaction with 2-methoxybenzylamine under basic conditions (e.g., triethylamine or pyridine as catalysts) to form the final product.

- Purification : Recrystallization or column chromatography (silica gel) is used to isolate high-purity product (>95%) .

- Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., DCM or THF) are essential to minimize side reactions.

Q. Which spectroscopic methods are most effective for structural confirmation?

- Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., mesityl aromatic protons at δ 6.8–7.2 ppm; methoxybenzyl protons at δ 3.8–4.2 ppm) .

- IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Answer :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) to enhance amide bond formation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for solubility and reactivity .

- Temperature Gradients : Use stepwise heating (e.g., 0°C → RT → 40°C) to balance reaction rate and byproduct formation .

- Table : Example yield optimization under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 68 |

| DMAP | DMF | 40 | 82 |

| DBU | THF | 25 | 75 |

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. no observed activity)?

- Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .

- SAR Studies : Compare derivatives (e.g., halogen-substituted analogs) to identify critical functional groups. For example:

| Derivative | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|

| Parent compound | 12.3 | Methoxybenzyl |

| 4-Fluoro-mesityl analog | 8.7 | Increased lipophilicity |

| 2-Nitrobenzyl analog | >50 | Electron-withdrawing |

- Mechanistic Profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to clarify target specificity .

Q. How do computational models predict the compound’s interaction with biological targets?

- Answer :

- Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., HDACs, COX-2). Key interactions include hydrogen bonding between the oxalamide carbonyl and Arg residue .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) to prioritize targets .

- ADMET Prediction : SwissADME to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

- Answer :

- Byproduct Removal : Side products (e.g., unreacted mesitylamine) are separated via gradient elution in HPLC (C18 column, acetonitrile/water) .

- Scale-Up Issues : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective large-scale purification .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Answer :

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .

- Thermal Analysis : TGA/DSC to determine decomposition temperature (>200°C indicates suitability for high-temperature reactions) .

Comparative Analysis

Q. How does structural modification (e.g., mesityl vs. tosyl groups) impact reactivity and bioactivity?

- Answer :

- Reactivity : Mesityl’s steric bulk reduces nucleophilic substitution rates compared to tosyl derivatives .

- Bioactivity : Mesityl enhances metabolic stability but may reduce solubility (logP +1.5 vs. tosyl’s +0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.